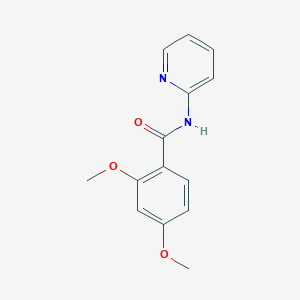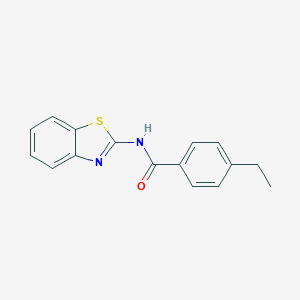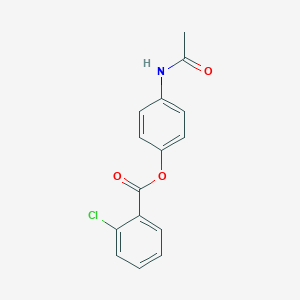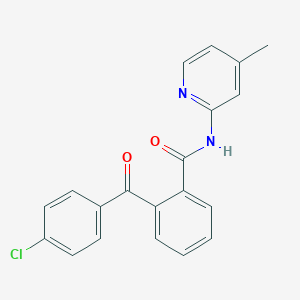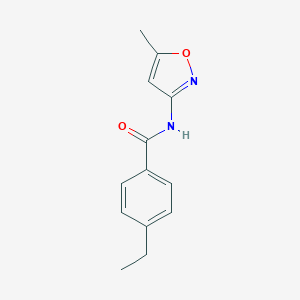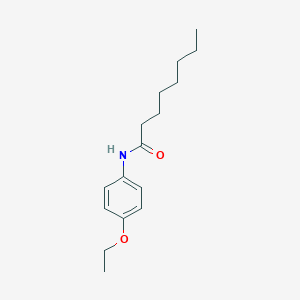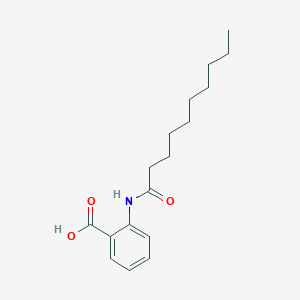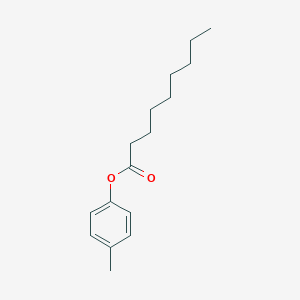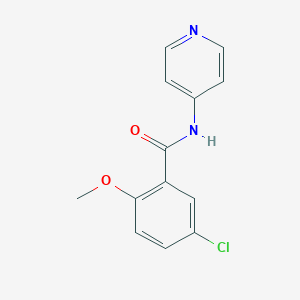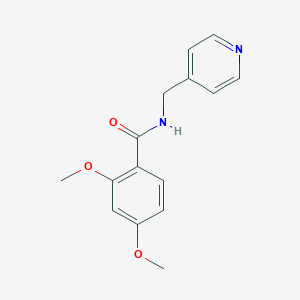
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMPB and belongs to the class of benzamide derivatives. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The exact mechanism of action of 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is not fully understood. However, it has been suggested that DMPB may exert its therapeutic effects by modulating the activity of various signaling pathways in the body. Studies have shown that DMPB can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide has various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. DMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMPB has been found to protect neurons from oxidative stress and may have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using DMPB in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide. One area of interest is the development of DMPB-based drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of DMPB, which could lead to the development of more targeted therapies. Finally, further studies are needed to explore the potential neuroprotective effects of DMPB and its potential use in the treatment of neurodegenerative disorders.
Synthesis Methods
The synthesis of 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 2,4-dimethoxybenzoic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that DMPB has potential as a neuroprotective agent and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
GODWZFOEZBRTCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=NC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
